molecular formula C27H34N2O B13233150 (2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13233150
M. Wt: 402.6 g/mol
InChI Key: KGIJSGZTDNEWPG-VWLOTQADSA-N
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Description

The compound (2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a chiral molecule with significant potential in various scientific fields. This compound features a complex structure with both tert-butyl and triphenylmethyl groups, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps. One common method starts with the protection of the amino group using a triphenylmethyl group. This is followed by the introduction of the tert-butyl(methyl)amino group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The tert-butyl and triphenylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-[tert-Butyl(methyl)amino]-2-[(phenylmethyl)amino]propan-1-ol
  • (2S)-3-[tert-Butyl(methyl)amino]-2-[(benzyl)amino]propan-1-ol
  • (2S)-3-[tert-Butyl(methyl)amino]-2-[(diphenylmethyl)amino]propan-1-ol

Uniqueness

Compared to similar compounds, (2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol stands out due to the presence of the triphenylmethyl group. This group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interaction with biological targets. Additionally, the chiral nature of the compound adds to its uniqueness, making it valuable in stereoselective synthesis and drug development.

Properties

Molecular Formula

C27H34N2O

Molecular Weight

402.6 g/mol

IUPAC Name

(2S)-3-[tert-butyl(methyl)amino]-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C27H34N2O/c1-26(2,3)29(4)20-25(21-30)28-27(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25,28,30H,20-21H2,1-4H3/t25-/m0/s1

InChI Key

KGIJSGZTDNEWPG-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)N(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)N(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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